Cas no 1072944-42-3 (N-Isopropyl 4-bromo-3-methoxybenzamide)

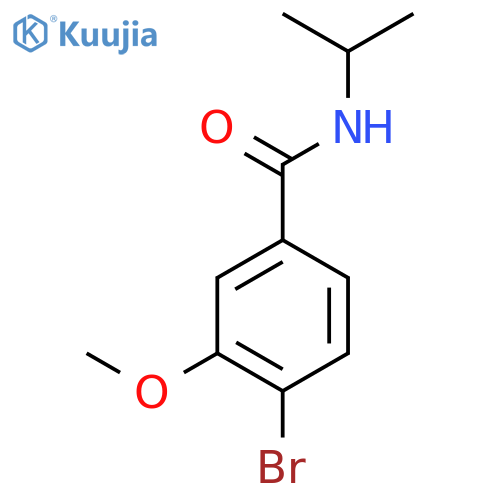

1072944-42-3 structure

商品名:N-Isopropyl 4-bromo-3-methoxybenzamide

CAS番号:1072944-42-3

MF:C11H14BrNO2

メガワット:272.138362407684

MDL:MFCD11504877

CID:857640

N-Isopropyl 4-bromo-3-methoxybenzamide 化学的及び物理的性質

名前と識別子

-

- 4-Bromo-N-isopropyl-3-methoxybenzamide

- N-Isopropyl 4-bromo-3-methoxybenzamide

- 4-bromo-3-methoxy-N-propan-2-ylbenzamide

-

- MDL: MFCD11504877

- インチ: InChI=1S/C11H14BrNO2/c1-7(2)13-11(14)8-4-5-9(12)10(6-8)15-3/h4-7H,1-3H3,(H,13,14)

- InChIKey: QANYVTOYDPYJBT-UHFFFAOYSA-N

- ほほえんだ: CC(NC(C1=CC(OC)=C(Br)C=C1)=O)C

計算された属性

- せいみつぶんしりょう: 271.02100

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 4

じっけんとくせい

- 密度みつど: 1.338±0.06 g/cm3 (20 ºC 760 Torr),

- ようかいど: 極微溶性(0.84 g/l)(25ºC)、

- PSA: 38.33000

- LogP: 2.98680

N-Isopropyl 4-bromo-3-methoxybenzamide セキュリティ情報

N-Isopropyl 4-bromo-3-methoxybenzamide 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

N-Isopropyl 4-bromo-3-methoxybenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB272019-5 g |

N-Isopropyl 4-bromo-3-methoxybenzamide; 98% |

1072944-42-3 | 5g |

€231.60 | 2022-09-01 | ||

| abcr | AB272019-1 g |

N-Isopropyl 4-bromo-3-methoxybenzamide; 98% |

1072944-42-3 | 1g |

€105.20 | 2022-09-01 | ||

| TRC | I824388-100mg |

N-Isopropyl 4-bromo-3-methoxybenzamide |

1072944-42-3 | 100mg |

$64.00 | 2023-05-18 | ||

| abcr | AB272019-25 g |

N-Isopropyl 4-bromo-3-methoxybenzamide; 98% |

1072944-42-3 | 25g |

€610.80 | 2022-09-01 | ||

| abcr | AB272019-25g |

N-Isopropyl 4-bromo-3-methoxybenzamide, 98%; . |

1072944-42-3 | 98% | 25g |

€654.00 | 2024-04-20 | |

| A2B Chem LLC | AB77515-1g |

N-Isopropyl 4-bromo-3-methoxybenzamide |

1072944-42-3 | 98% | 1g |

$52.00 | 2024-04-20 | |

| 1PlusChem | 1P003TL7-25g |

4-Bromo-N-isopropyl-3-methoxybenzamide |

1072944-42-3 | 98% | 25g |

$528.00 | 2025-02-20 | |

| abcr | AB272019-1g |

N-Isopropyl 4-bromo-3-methoxybenzamide, 98%; . |

1072944-42-3 | 98% | 1g |

€110.00 | 2024-04-20 | |

| TRC | I824388-500mg |

N-Isopropyl 4-bromo-3-methoxybenzamide |

1072944-42-3 | 500mg |

$87.00 | 2023-05-18 | ||

| TRC | I824388-1g |

N-Isopropyl 4-bromo-3-methoxybenzamide |

1072944-42-3 | 1g |

$98.00 | 2023-05-18 |

N-Isopropyl 4-bromo-3-methoxybenzamide 関連文献

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

1072944-42-3 (N-Isopropyl 4-bromo-3-methoxybenzamide) 関連製品

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1072944-42-3)N-Isopropyl 4-bromo-3-methoxybenzamide

清らかである:99%

はかる:25g

価格 ($):320.0